Cas no 2228987-81-1 (2-(3-cyclopropylphenyl)-1-methylpiperazine)

2-(3-cyclopropylphenyl)-1-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- 2-(3-cyclopropylphenyl)-1-methylpiperazine
- 2228987-81-1
- EN300-1736600
-
- インチ: 1S/C14H20N2/c1-16-8-7-15-10-14(16)13-4-2-3-12(9-13)11-5-6-11/h2-4,9,11,14-15H,5-8,10H2,1H3
- InChIKey: GBZRRLLVQZEAKR-UHFFFAOYSA-N
- ほほえんだ: N1(C)CCNCC1C1=CC=CC(=C1)C1CC1
計算された属性
- せいみつぶんしりょう: 216.162648646g/mol
- どういたいしつりょう: 216.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 15.3Ų
2-(3-cyclopropylphenyl)-1-methylpiperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736600-0.1g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 0.1g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1736600-0.25g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 0.25g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1736600-5.0g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 5g |
$3977.0 | 2023-06-04 | ||
Enamine | EN300-1736600-2.5g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 2.5g |
$2688.0 | 2023-09-20 | ||
Enamine | EN300-1736600-1.0g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1736600-0.5g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 0.5g |
$1316.0 | 2023-09-20 | ||
Enamine | EN300-1736600-1g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1736600-0.05g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 0.05g |
$1152.0 | 2023-09-20 | ||
Enamine | EN300-1736600-10.0g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1736600-5g |
2-(3-cyclopropylphenyl)-1-methylpiperazine |
2228987-81-1 | 5g |
$3977.0 | 2023-09-20 |
2-(3-cyclopropylphenyl)-1-methylpiperazine 関連文献
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2-(3-cyclopropylphenyl)-1-methylpiperazineに関する追加情報
2-(3-Cyclopropylphenyl)-1-Methylpiperazine (CAS No. 2228987-81-1): A Comprehensive Overview of Its Properties and Applications
The compound 2-(3-cyclopropylphenyl)-1-methylpiperazine (CAS No. 2228987-81-1) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This piperazine derivative is characterized by a cyclopropylphenyl moiety attached to a methylpiperazine core, making it a subject of interest for researchers exploring novel pharmaceutical intermediates and bioactive molecules. Its molecular formula, C14H20N2, and distinct structural features contribute to its versatility in synthetic chemistry and drug discovery.
In the realm of medicinal chemistry, 2-(3-cyclopropylphenyl)-1-methylpiperazine is often studied for its potential role as a building block in the development of central nervous system (CNS) targeting compounds. The piperazine scaffold is a common motif in many FDA-approved drugs, particularly those addressing neurological conditions. Researchers are investigating how the cyclopropyl group influences the compound's lipophilicity and blood-brain barrier permeability, which are critical factors in CNS drug design.
The synthesis of CAS 2228987-81-1 typically involves multi-step organic reactions, with emphasis on cyclization techniques and selective methylation. Recent advancements in green chemistry have prompted scientists to explore more sustainable routes for producing this compound, aligning with the growing demand for environmentally friendly synthesis methods. These efforts focus on reducing hazardous byproducts and improving atom economy, which are key considerations in modern pharmaceutical manufacturing.
From a physicochemical perspective, 2-(3-cyclopropylphenyl)-1-methylpiperazine exhibits properties that make it suitable for various formulation development applications. Its molecular weight of 216.33 g/mol and balanced hydrophilic-lipophilic character contribute to favorable solubility profiles in both aqueous and organic media. These characteristics are particularly valuable when designing drug delivery systems that require optimal bioavailability.
The compound's potential extends beyond pharmaceutical applications. In material science, researchers are examining its utility as a ligand in coordination chemistry and as a precursor for functionalized polymers. The aromatic cyclopropyl component offers interesting possibilities for creating advanced materials with tailored electronic properties. This multidisciplinary relevance makes CAS 2228987-81-1 a compelling subject for ongoing research across chemistry subfields.
Quality control and analytical characterization of 2-(3-cyclopropylphenyl)-1-methylpiperazine typically employ techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets stringent purity standards required for research and development purposes. The growing emphasis on quality by design (QbD) principles in chemical manufacturing has further refined the analytical protocols for this and similar specialty chemicals.
As the scientific community continues to explore structure-activity relationships in drug discovery, compounds like 2-(3-cyclopropylphenyl)-1-methylpiperazine provide valuable insights. The strategic incorporation of the cyclopropyl ring offers opportunities to modulate molecular conformation and steric effects, which can significantly influence biological activity. These considerations are particularly relevant in the development of selective receptor modulators and enzyme inhibitors.
The commercial availability of CAS 2228987-81-1 through specialty chemical suppliers has facilitated its adoption in various research programs. However, scientists emphasize the importance of proper compound handling and storage conditions to maintain its stability. Typical recommendations include protection from moisture and storage at controlled temperatures, following standard protocols for nitrogen-containing heterocycles.
Looking ahead, the scientific trajectory of 2-(3-cyclopropylphenyl)-1-methylpiperazine appears promising. With increasing interest in fragment-based drug discovery and scaffold hopping strategies, this compound's unique structural features position it as a potential candidate for lead optimization programs. The integration of computational chemistry tools and AI-assisted molecular design may further unlock its potential in developing next-generation therapeutic agents.
For researchers considering working with 2228987-81-1, it's essential to consult current literature on its synthetic protocols, physicochemical properties, and potential biological activities. The compound represents an excellent example of how strategic molecular modifications to core scaffolds can yield valuable chemical entities with diverse applications across the chemical and life sciences.
2228987-81-1 (2-(3-cyclopropylphenyl)-1-methylpiperazine) 関連製品
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 1391933-92-8(3-{1-(tert-butoxy)carbonylpyrrolidin-2-yl}-2-oxopropanoic acid)
- 1589540-71-5(2,5-Dimethyltetrahydrofuran-3-amine Hydrochloride)
- 692287-62-0(2-{2-(4-Chlorophenyl)-2-oxoethylsulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone)
- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)
- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 2361721-53-9(1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one)



